2-Chloro-4'-hydroxybenzophenone

Übersicht

Beschreibung

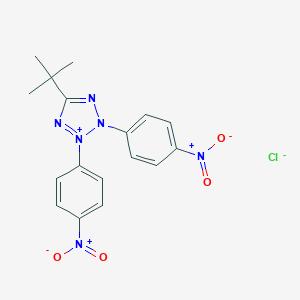

2-Chloro-4'-hydroxybenzophenone (2C4HBP) is a synthetic compound which has been used for a variety of applications in scientific research. It is a white crystalline solid which is soluble in water, ethanol, and other organic solvents. The compound has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the production of polymers, dyes, and pharmaceuticals. Additionally, the compound has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

UV-Absorber Modification

2-Hydroxybenzophenone derivatives, closely related to 2-Chloro-4'-hydroxybenzophenone, have been synthesized and studied for their role in modifying UV-absorbers, enhancing polymer stability against UV degradation. Zakrzewski and Szymanowski (1999) explored the alkylation and esterification of 2-hydroxybenzophenone derivatives, providing insights into the modification of UV-absorbers (Zakrzewski & Szymanowski, 1999).

Synthesis and Catalysis

G. Yadav and Ginish George (2008) investigated the one-pot synthesis of hydroxybenzophenones, crucial precursors in fine chemical and pharmaceutical industries. They explored the catalytic efficiency of cesium substituted heteropoly acid supported on clay for the synthesis of 4-hydroxybenzophenone (Yadav & George, 2008).

Environmental Impact and Detection

Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the environmental presence and impact of these compounds (Negreira et al., 2009).

Electrochemical Oxidation

Fang et al. (2021) explored the electrochemical oxidation of 4-Hydroxybenzophenone, demonstrating the degradation of this compound in aquatic environments using graphene oxide-modified electrodes. This study contributes to understanding the treatment of water contaminated with similar compounds (Fang et al., 2021).

Novel Synthesis Techniques

Chaube et al. (2002) reported on the selective synthesis of 4-hydroxybenzophenone using zeolite H-beta as a catalyst, contributing to efficient synthesis methods for benzophenone derivatives (Chaube et al., 2002).

Disinfection By-products in Water

Xuefeng Sun and colleagues (2019) examined the transformation and genotoxicity of 2,4-Dihydroxybenzophenone during chlorination disinfection, revealing the formation of harmful by-products in treated water, relevant to understanding the environmental and health impacts of such compounds (Sun et al., 2019).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Eigenschaften

IUPAC Name |

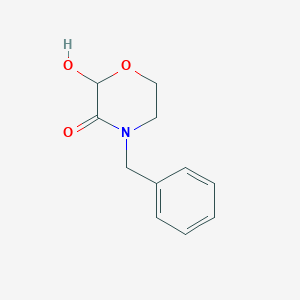

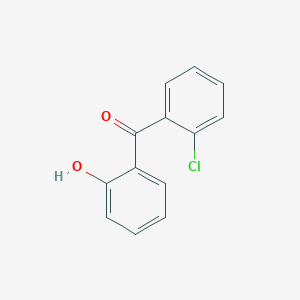

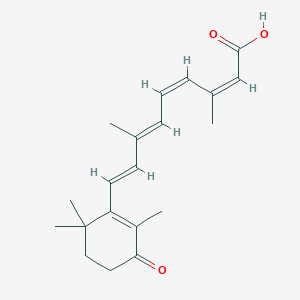

(2-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFHEHNJSNFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a hydroxyl group in the 4' position of the 2-chlorobenzophenone structure influence its reactivity with potassamide in ammonia?

A1: The research paper demonstrates that the presence of a hydroxyl group in the 4' position significantly alters the reactivity of 2-chlorobenzophenone with potassamide in ammonia. While 2-chloro-4'-methoxybenzophenone and 2-chloro-4'-methylthiobenzophenone undergo cleavage to yield the corresponding benzoic acid derivatives, 2-chloro-4'-hydroxybenzophenone remains largely unchanged under these reaction conditions []. This suggests that the hydroxyl group in the 4' position inhibits the cleavage reaction, potentially through electronic effects or by forming a stable complex with the reagent. Further investigation is needed to elucidate the exact mechanism behind this observed difference in reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)